6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol 6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13631518
InChI: InChI=1S/C9H9N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h2,4-5,14H,1,3H2,(H,11,13)
SMILES: C=CCC1=C(N2C(=CC=N2)NC1=O)O
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol

CAS No.:

Cat. No.: VC13631518

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name 7-hydroxy-6-prop-2-enyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C9H9N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h2,4-5,14H,1,3H2,(H,11,13)
Standard InChI Key GXUKXSNPFRGADJ-UHFFFAOYSA-N
SMILES C=CCC1=C(N2C(=CC=N2)NC1=O)O
Canonical SMILES C=CCC1=C(N2C(=CC=N2)NC1=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused pyrazole and pyrimidine ring system. Key structural features of 6-allylpyrazolo[1,5-a]pyrimidine-5,7-diol include:

  • Position 6: Allyl group (–CH₂CH₂CH₂) introducing steric bulk and potential sites for further functionalization.

  • Positions 5 and 7: Hydroxyl groups (–OH) enabling hydrogen bonding and participation in acid-base reactions.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₉H₉N₃O₂
Molecular weight191.19 g/mol
Hydrogen bond donors2 (hydroxyl groups)
Hydrogen bond acceptors4 (N and O atoms)
Rotatable bonds2 (allyl group)

Synthetic Pathways

General Pyrazolo[1,5-a]pyrimidine Synthesis

The core structure is typically synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters under acidic conditions . For 6-allyl derivatives, post-synthetic modifications are required:

Stepwise Functionalization

  • Core Formation: React 5-aminopyrazole with ethyl acetoacetate in acetic acid/H₂SO₄ to yield 5,7-dihydroxypyrazolo[1,5-a]pyrimidine .

  • Chlorination: Treat with POCl₃ to generate 5,7-dichloro intermediates .

  • Allylation: Introduce allyl groups via Sonogashira or Suzuki-Miyaura coupling at position 6 .

  • Hydroxylation: Hydrolyze chloro groups to hydroxyls using aqueous base .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationH₂SO₄/AcOH, 80°C, 12 h87–95%
ChlorinationPOCl₃, reflux, 6 h61%
AllylationAllylboronic acid, Pd(PPh₃)₄70–85%
HydroxylationNaOH/H₂O, RT, 2 h90%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) due to hydroxyl groups; limited solubility in water .

  • Stability: Susceptible to oxidation at the allyl group; store under inert atmosphere at –20°C .

Spectroscopic Data

  • IR (KBr): ν ≈ 3450 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C=N), 1130 cm⁻¹ (C–O) .

  • ¹H NMR (DMSO-d₆): δ 5.8–6.0 (allyl protons), δ 8.2–8.5 (pyrimidine H), δ 11.3 (OH, exchangeable) .

TargetPotential IC₅₀ (nM)Mechanism
PI3Kδ<50 (predicted)ATP-competitive inhibition
CDK2100–200Cell cycle regulation

Antioxidant Activity

Analogous 5,7-dihydroxy derivatives demonstrate radical scavenging activity in DPPH assays (EC₅₀ ≈ 20–50 μM) . The allyl group’s electron-donating effects may augment antioxidant capacity.

Future Directions

  • SAR Studies: Systematic modification of the allyl group to optimize pharmacokinetics.

  • In Vivo Testing: Evaluate bioavailability and toxicity in murine models.

  • Material Science Applications: Explore photophysical properties for OLED development .

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